

# Preclinical Profile of Itareparib (NMS-293): A Selective PARP1 Inhibitor

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## Compound of Interest

Compound Name: NMS-P953

Cat. No.: B15623411

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Introduction: Itareparib (formerly NMS-293 and NMS-03305293) is an orally bioavailable, potent, and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) developed by Nerviano Medical Sciences (NMS).[1][2][3] PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations, leads to synthetic lethality and tumor cell death. Itareparib is designed to be a "non-trapping" PARP inhibitor, a feature that may lead to an improved safety profile, particularly concerning hematological toxicities, and make it suitable for combination therapies.[1] This document provides a comprehensive overview of the publicly available preclinical data for Itareparib.

## Quantitative Preclinical Data

The following table summarizes the key quantitative data from preclinical studies of Itareparib.

Parameter	Value/Result	Context	Source
Target Selectivity	Highly selective for PARP1	---	[1][3]
In Vitro Potency	Efficiently inhibits cellular PARP activity	Results in selective antiproliferative responses in BRCA mutated cell lines.	[2][3]
In Vivo Efficacy (Single Agent)	Strong antitumor activity and complete tumor regression	In BRCA mutated preclinical models.	[2][3]
In Vivo Efficacy (Combination)	Synergistic and well-tolerated with temozolomide (TMZ)	In both MGMT methylated and unmethylated glioblastoma mouse models.	[2][3][4]
Brain Penetration	Orally bioavailable and brain penetrant	---	[2][3]

## Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of Itareparib are proprietary to Nerviano Medical Sciences. However, based on standard practices in preclinical oncology research and information from NMS publications, the following are likely methodologies employed.

### In Vitro Cell-Based Assays:

- **Cell Lines:** A panel of human cancer cell lines, including those with known DNA repair deficiencies (e.g., BRCA1/2 mutations) and proficient cell lines, would be used.
- **Proliferation Assays:** Standard assays such as MTT or CellTiter-Glo would be used to determine the anti-proliferative activity of Itareparib as a single agent and in combination with other anti-cancer agents.

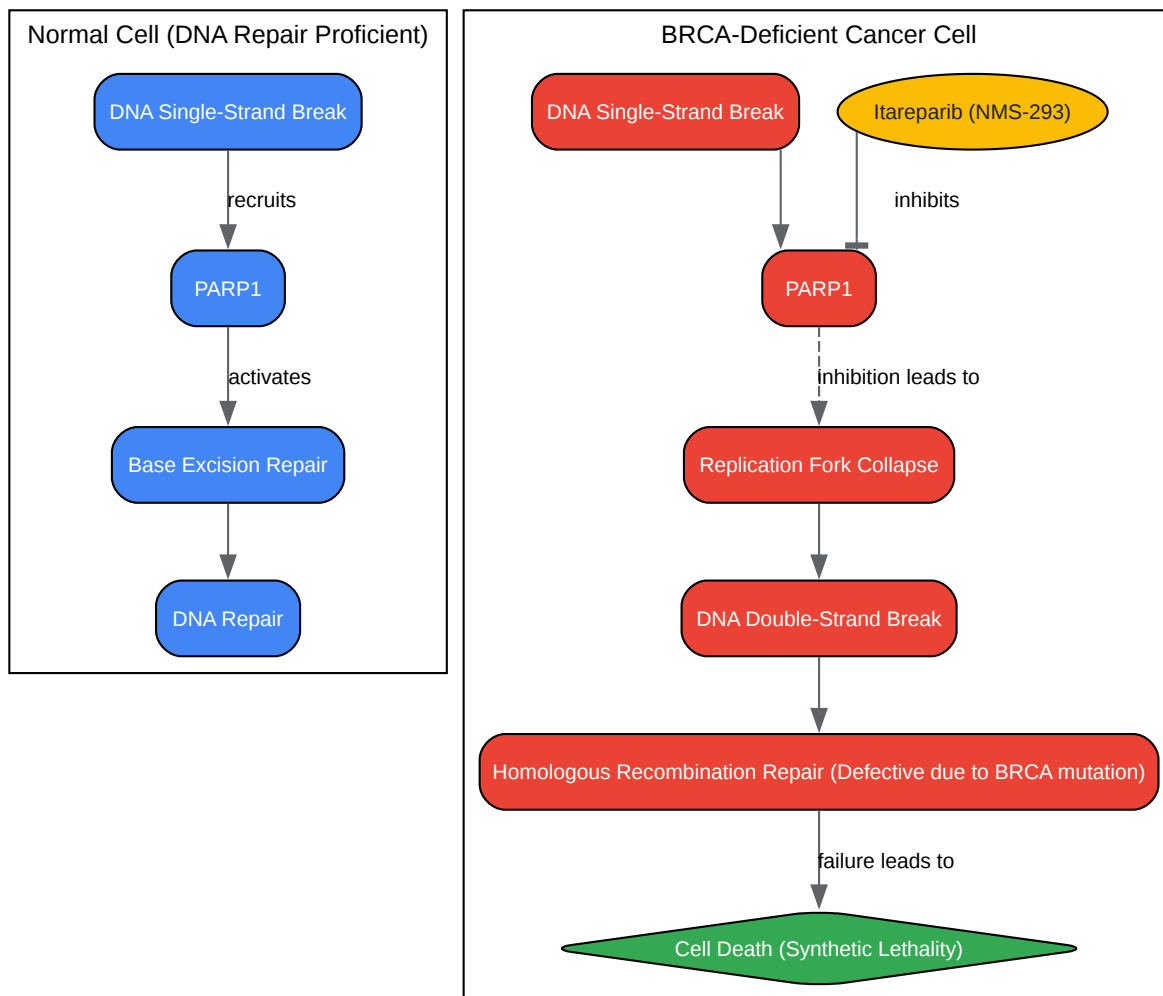
- **PARP Activity Assays:** Cellular PARP activity would be measured using methods like immunofluorescence to detect PAR polymer formation or ELISA-based assays.
- **DNA Damage and Apoptosis Assays:** Assays to measure markers of DNA damage (e.g.,  $\gamma$ H2AX foci formation) and apoptosis (e.g., caspase activation, Annexin V staining) would be employed to elucidate the mechanism of action.

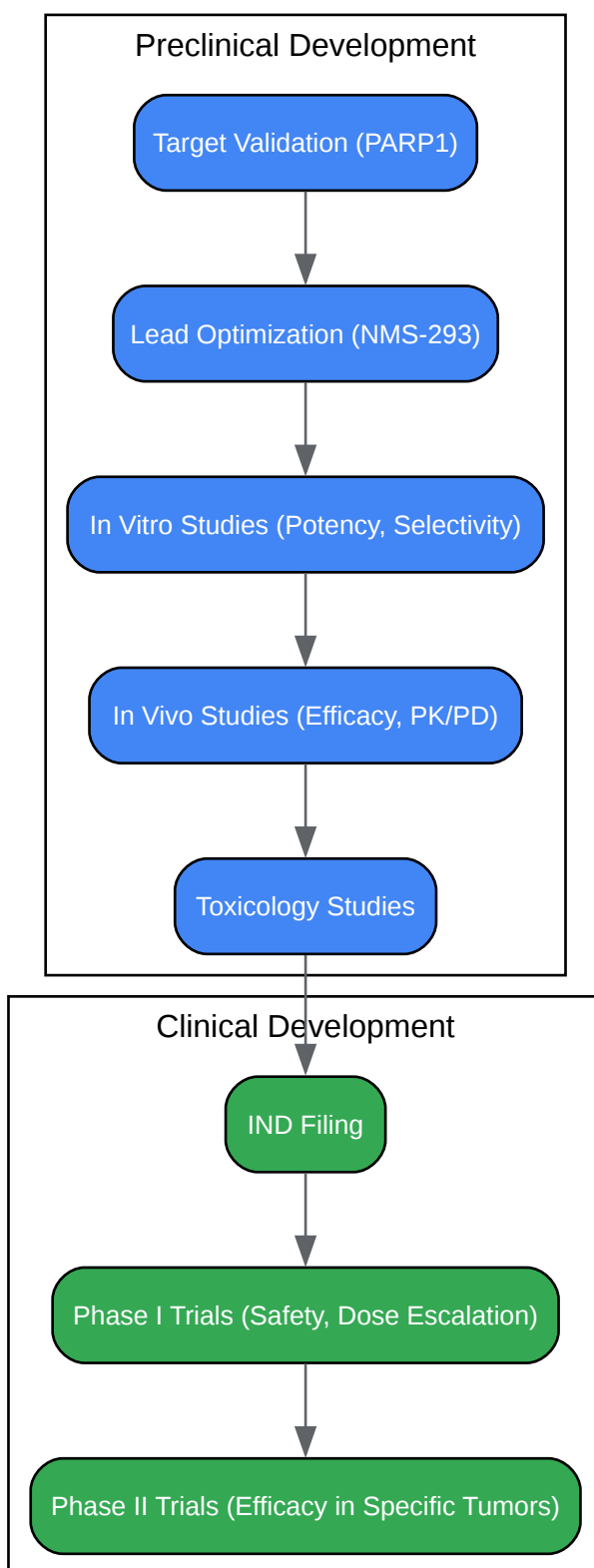
#### In Vivo Animal Studies:

- **Animal Models:** Immunocompromised mice (e.g., nude or SCID) bearing xenografts of human cancer cell lines or patient-derived xenografts (PDXs) would be utilized.
- **Dosing Regimen:** Itareparib would be administered orally, and the dosing schedule (e.g., daily, intermittent) and dose levels would be determined based on maximum tolerated dose (MTD) studies.
- **Efficacy Evaluation:** Tumor growth inhibition would be monitored by measuring tumor volume over time. Complete tumor regression would also be noted.
- **Pharmacokinetic Analysis:** Blood samples would be collected at various time points after drug administration to determine key pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, and bioavailability.
- **Pharmacodynamic Analysis:** Tumor and surrogate tissue samples would be collected to assess target engagement, for instance, by measuring the inhibition of PARP activity.

## Signaling Pathways and Experimental Workflows

Itareparib Mechanism of Action: PARP1 Inhibition and Synthetic Lethality





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